Sdmdd
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Overview
Description
Sdmdd is a natural product found in Nepeta tuberosa with data available.
Scientific Research Applications
Data Management for Reproducible Research : Scientific data management (SDM) tools, such as those in use at MRI Centers, are crucial for ensuring data integrity and facilitating the reuse of data and computational methods. These tools are designed to be utilized from the beginning of a research project, in contrast to conventional end-state databases (Wandell et al., 2015).
Laser Microdissection in Cardiovascular Research : Laser microdissection (LMD) is an effective method to procure pure populations of cells from complex tissues for molecular analysis, which is significantly beneficial in cardiovascular research (Chimenti et al., 2005).
Solar-Driven Membrane Distillation : The use of Fe3O4/PVDF-HFP photothermal membranes in solar-driven membrane distillation (SDMD) demonstrates high efficiency in desalination, addressing global freshwater shortages. These membranes show high solar energy absorption and porosity, leading to improved transmembrane temperature and reduced resistance (Li et al., 2020).
Electrocatalysis for Hydrogen Evolution : The role of screw dislocation-driven (SDD) growth in transition metal dichalcogenides (TMDs), which results in spiral and pyramidal structures with numerous edge sites, has been shown to significantly enhance catalytic properties for hydrogen evolution (Sarma et al., 2019).
Core Scientific Metadata Model in Large-Scale Facilities : The Core Scientific Metadata Model (CSMD) is developed to manage data resources in scientific facilities uniformly. It represents scientific study metadata, aiding in the management and access to large data sets (Matthews et al., 2010).
Solar-Driven Membrane Distillation System : An experimental investigation on a solar thermal driven membrane distillation-based desalination system (SDMD) shows that evaporative cooling can significantly enhance system performance (Kabeel et al., 2017).
Properties
CAS No. |
106120-01-8 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-9-ol |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)10-7-15-14(12-18)16(22)11-17-19(3,13-21)8-6-9-20(15,17)4/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3 |
InChI Key |
FQRUMNRVRNVNSI-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C(=C1)C(CC3C2(CCCC3(C)CO)C)O)C=C |
Canonical SMILES |
CC1(CCC2C(=C1)C(CC3C2(CCCC3(C)CO)C)O)C=C |
Synonyms |
8(14),15-sandaracopimaradiene-7,18-diol SDMDD |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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